2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-4-3-5-15-16-14(10-17(11)15)12-6-8-13(18-2)9-7-12/h3-10H,1-2H3 |
InChI Key |
XRQHRHFTEFQDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridines with α-Haloketones or Acetophenones
The most common and efficient synthetic approach to imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine derivatives with α-haloketones or acetophenones under various conditions:
Catalyst- and solvent-free conditions: This method involves direct condensation without the use of catalysts or solvents, often under microwave irradiation or thermal conditions, yielding products efficiently with minimal environmental impact.
Iodine-catalyzed one-pot synthesis: Using iodine as a catalyst in the presence of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) under ultrasound irradiation has been shown to improve yields and reduce reaction times significantly.
Multistep Synthetic Routes via Imidazo-pyridine Intermediates
For related imidazo[1,2-a]pyridine derivatives, multistep syntheses involving formylation (Vilsmeier-Haack reaction), reduction, tosylation, and cyanide substitution steps have been reported, although these are more complex and less commonly applied to the 5-methyl-2-(4-methoxyphenyl) derivative.
Specific Preparation Methods for 2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine
Catalyst- and Solvent-Free Microwave-Assisted Synthesis
A highly efficient method for synthesizing imidazo[1,2-a]pyridines, including this compound, involves the condensation of 2-amino-5-methylpyridine with 4-methoxy-substituted acetophenone derivatives under microwave irradiation without catalysts or solvents. This approach offers:
- Mild reaction conditions (65 °C)
- Short reaction times (15 minutes)
- High yields (up to 82-88%)
- Environmentally friendly and cost-effective process
Table 1. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines (Selected Entries)
Iodine and Ionic Liquid Catalyzed Ultrasound-Assisted One-Pot Synthesis
Another efficient method uses:
- 2-Aminopyridine or 2-amino-5-methylpyridine
- Substituted acetophenones (including 4-methoxyacetophenone)
- Iodine as catalyst
- Ionic liquid [BMIM]BF4 as co-catalyst
- Ultrasound irradiation at 30-35 °C for 2.5 hours
- Post-treatment with bases such as K2CO3 or NaOH
This method yields high product purity and yields ranging from 70% to 85%, depending on substituents and base equivalents.
Table 2. Effect of Base on Yield of 2-Phenylimidazo[1,2-a]pyridine (Model Reaction)
| Entry | Base | Equivalents | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | 1.0 | 20 | 53 |
| 2 | NaOH | 1.5 | 20 | 66 |
| 3 | NaOH | 2.0 | 20 | 71 |
| 4 | NaOH | 16.0 | 20 | 78 |
| 5 | K2CO3 | 1.0 | 20 | 57 |
| 6 | K2CO3 | 1.5 | 20 | 73 |
| 7 | K2CO3 | 2.0 | 20 | 76 |
| 8 | K2CO3 | 4.0 | 20 | 82 |
Reaction conditions: acetophenone, 2-aminopyridine, iodine, and [BMIM]BF4 under ultrasound, followed by base treatment.
Table 3. Yields of Substituted Imidazo[1,2-a]pyridines with Various Acetophenone Substituents
| Entry | R Group on Acetophenone | Product Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| 1 | H | 82 | 2.5 |
| 2 | 4-Br | 73 | 2 |
| 3 | 3-OMe | 78 | 1 |
| 4 | 4-OMe | 73 | 2 |
| 5 | 2-NO2 | 82 | 2 |
| 6 | 3-NO2 | 74 | 3 |
Note: 4-OMe corresponds to the 4-methoxyphenyl substituent relevant to the target compound.
Mechanistic Insights and Reaction Conditions
- The reaction typically proceeds via initial formation of an imine intermediate between the amino group of 2-aminopyridine and the carbonyl group of the acetophenone derivative.
- Cyclization and subsequent aromatization yield the imidazo[1,2-a]pyridine core.
- The presence of iodine and ionic liquids facilitates the electrophilic activation and improves reaction rates.
- Ultrasound irradiation enhances mass transfer and reaction kinetics.
- Base post-treatment assists in neutralizing acidic by-products and drives the reaction to completion.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Catalyst- and solvent-free microwave | None | None | 65 °C | 15 min | 73-88 | Eco-friendly, fast, high yield | Requires microwave equipment |
| Iodine + [BMIM]BF4 + ultrasound | Iodine + ionic liquid | None or minimal | 30-35 °C | 2.5 hours | 70-85 | Mild conditions, good yields | Longer reaction time |
| Multistep formylation and cyanide route | Various | Organic solvents | Variable | Multiple steps | Not typical for target compound | Allows functional group manipulation | Complex, less efficient |
Summary and Recommendations
- The most practical and efficient preparation of this compound is via the direct condensation of 2-amino-5-methylpyridine with 4-methoxyacetophenone.
- Catalyst- and solvent-free microwave-assisted synthesis stands out for its rapidity, high yield, and environmental benefits.
- Alternatively, iodine-catalyzed ultrasound-assisted synthesis with ionic liquids provides excellent yields under mild conditions, suitable for scale-up.
- Multistep synthetic routes are generally less favored due to complexity and lower efficiency for this specific derivative.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo ring to a dihydroimidazo derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring .
Scientific Research Applications
2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine has been studied for various scientific research applications, including:
Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of inflammatory diseases.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which plays a role in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Table 1: Substituent Effects on Key Properties
Key Observations :
Reactivity in Halogenation Reactions
Table 2: Reaction Outcomes with N-Chlorosuccinimide (NCS)
Key Observations :
Pharmacological Potential
- Antileishmanial activity : 2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine (a close analog) exhibits potent activity, suggesting that methoxy and aryl groups synergistically enhance bioactivity .
Biological Activity
2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antiproliferative, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.
Antiproliferative Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antiproliferative effects across various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 1.45 to 4.25 μM against several cancer cell lines, indicating a strong dose-dependent response in inhibiting cell proliferation .
Case Study: Cell Cycle Arrest
One notable study demonstrated that treatment with similar compounds led to a G2/M phase arrest in cancer cells. This suggests a mechanism of action that specifically targets the cell cycle, potentially making these compounds effective in cancer therapy .
Antimicrobial Activity
The imidazo[1,2-a]pyridine derivatives have been evaluated for their antimicrobial properties. A study highlighted that certain compounds showed promising antibacterial activity against Gram-positive bacteria such as Bacillus cereus, while exhibiting less efficacy against Gram-negative strains like Escherichia coli. . This differential sensitivity underscores the potential for developing targeted antimicrobial agents based on this scaffold.
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Bacillus cereus | Moderate |
| Escherichia coli | Low |
Anti-inflammatory Properties
Imidazo[1,2-a]pyridine derivatives are also noted for their anti-inflammatory effects. The compounds have been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. One derivative exhibited an IC50 of 14.3 μM against PLA2, indicating a significant potential for anti-inflammatory applications .
The mechanisms underlying the biological activities of this compound include:
- Cell Cycle Modulation : Inducing G2/M phase arrest in cancer cells.
- Enzyme Inhibition : Targeting enzymes such as PLA2 to exert anti-inflammatory effects.
- Antibacterial Interactions : Binding to bacterial enzymes with varying affinities based on structural modifications.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine?
The compound is typically synthesized via multi-component reactions (MCRs) or sequential coupling strategies. For example:
- Catalyst-free MCR : Reaction of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine with glyoxylic acid and boronic acids under thermal conditions (100°C, DMF) yields functionalized derivatives. However, decarboxylation inefficiencies may require optimization (e.g., solvent selection, acid/base additives) .
- TOSMIC-based cycloaddition : A plausible mechanism involves L-proline-mediated iminium ion formation, followed by [4+1] cycloaddition with Tosylmethyl Isocyanide (TOSMIC), yielding sulfonamide derivatives. Key intermediates include nitrilium ion rearrangements .
- Nitration : Direct nitration of the imidazo[1,2-a]pyridine core using concentrated HNO₃ in H₂SO₄ introduces nitro groups at position 3, with crystallization from hexane/ethyl acetate .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Dihedral angles : The 4-methoxyphenyl ring is inclined to the imidazo[1,2-a]pyridine core by 26.69° in derivative (I), compared to 31.35° in dimethylamino-substituted analogs .
- Intermolecular interactions : Offset π–π stacking (intercentroid distance = 3.577 Å) and N–H⋯N hydrogen bonding stabilize the lattice. Hirshfeld surface analysis quantifies contributions from H-bonding (≈25%), van der Waals forces (≈60%), and C–H⋯π interactions .
Advanced Research Questions
Q. How do substituents on the aryl ring influence molecular conformation and bioactivity?
- Conformational effects : Electron-donating groups (e.g., methoxy, dimethylamino) increase aryl ring planarity relative to the core, altering dihedral angles by up to 5.5° between derivatives. This impacts π–π stacking efficiency and solubility .
- Bioactivity modulation : Substituents at position 7 (e.g., 4-methoxyphenyl, trifluoromethylphenyl) enhance binding to biological targets (e.g., kinases, viral proteases) by improving hydrophobic interactions. For example, 7-(4-methoxyphenyl) analogs show improved antiviral activity in cell-based assays .
Q. What analytical techniques are critical for confirming synthesis and purity?
- NMR spectroscopy : Key signals include the methoxy proton (δ 3.86 ppm, singlet) and aromatic protons (δ 7.01–8.32 ppm) in CDCl₃. Coupling constants (e.g., J = 7.3 Hz for pyridine protons) confirm regioselectivity .
- Mass spectrometry : ESI-MS ([M + H]⁺ = 340) and high-resolution data (e.g., m/z 402.1457 for nitro derivatives) validate molecular weight and functionalization .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (Rf = 0.25–0.4 in cyclohexane/ethyl acetate) assess purity .
Q. How can intermolecular interactions in crystalline forms be systematically analyzed?
- Hirshfeld surface analysis : Visualizes contact distances (dₑ = 1.0–2.5 Å) and 2D fingerprint plots to quantify H-bonding (sharp spikes at de + di ≈ 2.2 Å) and π–π interactions (broad regions at de + di ≈ 4.0 Å) .
- Crystal packing software : Tools like Mercury (CCDC) or CrystalExplorer model energy frameworks, highlighting dominant interaction networks (e.g., hydrogen-bonded chains along [010]) .
Q. What challenges arise in functionalizing the imidazo[1,2-a]pyridine core, and how are they resolved?
- Steric hindrance : Bulky substituents at position 2 (e.g., 4-methoxyphenyl) reduce reactivity at position 3. Solution: Use directing groups (e.g., nitro) or microwave-assisted synthesis to enhance regioselectivity .
- Decarboxylation inefficiency : In MCRs, incomplete decarboxylation of glyoxylic acid adducts lowers yields. Optimization via acid catalysis (e.g., p-TsOH) or elevated temperatures (120°C) improves outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
